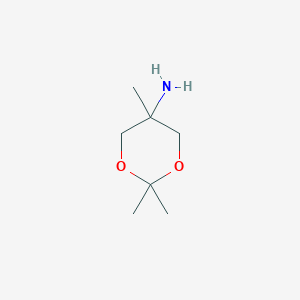

1,3-Dioxan-5-amine, 2,2,5-trimethyl-

Description

Significance of 1,3-Dioxane (B1201747) Architectures in Organic Synthesis

The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. wikipedia.org This structure is of fundamental importance in organic synthesis, primarily for its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. wikipedia.orgthieme-connect.de The formation of a 1,3-dioxane is a reversible process, typically catalyzed by acid, which allows for the masking of a reactive carbonyl group while other chemical transformations are carried out on the molecule. thieme-connect.de These cyclic acetals are generally stable under basic, oxidative, and reductive conditions, making them robust and versatile protecting groups. thieme-connect.de

Beyond their role in protection, 1,3-dioxane derivatives are valuable chiral auxiliaries and scaffolds for asymmetric synthesis. The conformational rigidity of the chair-like structure, which is the preferred conformation for 1,3-dioxanes, allows for a high degree of stereochemical control in reactions. thieme-connect.de The presence of substituents on the ring can influence this conformation and the reactivity of attached functional groups, a principle that is key to the design of stereoselective synthetic routes. Furthermore, the 1,3-dioxane motif is found in a number of natural products, highlighting its biological relevance. thieme-connect.de

Research Context of 1,3-Dioxan-5-amine (B119814), 2,2,5-trimethyl- as a Heterocyclic Scaffold

Heterocyclic compounds are central to medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle. nih.gov These structures provide a framework for the three-dimensional arrangement of functional groups, which is crucial for interaction with biological targets. nih.govresearchgate.net The introduction of heteroatoms like oxygen and nitrogen can modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby optimizing its pharmacokinetic and pharmacodynamic profile. nih.gov

In this context, 1,3-Dioxan-5-amine, 2,2,5-trimethyl- can be viewed as a "3D building block" for fragment-based drug discovery. acs.org The amine group at the 5-position provides a key site for derivatization, allowing for the attachment of various side chains to explore structure-activity relationships. The trimethyl substitution pattern on the dioxane ring provides steric bulk and influences the conformational properties of the molecule. Specifically, the gem-dimethyl group at the 2-position locks the conformation of the ring, which can be advantageous in designing molecules with specific spatial orientations. The methyl group at the 5-position, alongside the amine, creates a chiral center, suggesting that enantiomerically pure forms of the compound could have distinct biological activities. While direct biological data on this specific compound is scarce in public literature, related amino-1,3-dioxanes have been investigated as ligands for various receptors, including sigma-1 and NMDA receptors. nih.gov

Historical Development of 1,3-Dioxane Chemistry Relevant to Amine Derivatives

The chemistry of 1,3-dioxanes has its roots in the late 19th and early 20th centuries with the broader exploration of acetals as derivatives of carbonyl compounds. The first synthesis of a 1,3-dioxane for the protection of carbohydrate hydroxyl groups marked a significant milestone, establishing their utility in complex molecule synthesis. thieme-connect.de The parent 1,3-dioxane is prepared by the reaction of formaldehyde (B43269) with 1,3-propanediol. wikipedia.org

The development of synthetic methodologies for introducing functional groups onto the 1,3-dioxane ring has been a continuous area of research. The synthesis of amine-substituted 1,3-dioxanes, in particular, has been driven by their potential as intermediates and as biologically active molecules themselves. For instance, the synthesis of 2,2-dimethyl-1,3-dioxan-5-amine (B1354329) has been documented, providing a precedent for the synthesis of related structures. sigmaaldrich.com The synthesis of the target compound, 1,3-Dioxan-5-amine, 2,2,5-trimethyl-, can be envisioned from precursors such as (2,2,5-trimethyl- nih.gov-dioxan-5-yl)carbamic acid benzyl (B1604629) ester, highlighting the strategic use of protecting groups for the amine functionality during synthesis. chemicalbook.com The ongoing development of synthetic methods, including modular and stereocontrolled approaches, continues to expand the accessibility and diversity of substituted 1,3-dioxanes. nih.gov

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2,2,5-trimethyl-1,3-dioxan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2)9-4-7(3,8)5-10-6/h4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTTYFKDCTYIIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443314 | |

| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17144-52-4 | |

| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dioxan 5 Amine, 2,2,5 Trimethyl and Its Analogues

General Synthetic Routes to Substituted 1,3-Dioxanes

The formation of the 1,3-dioxane (B1201747) ring is a cornerstone of synthesizing this class of compounds. Acetalization reactions and the use of heterogeneous catalysts are prominent methods for this purpose.

Acetalization Reactions of 1,3-Diols with Carbonyl Compounds

The most fundamental and widely employed method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of 1,3-diols with aldehydes or ketones. thieme-connect.deorganic-chemistry.org This reaction is a reversible process where a molecule of water is eliminated. To drive the reaction towards the formation of the 1,3-dioxane, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A variety of Brønsted and Lewis acids can be used to catalyze this reaction. organic-chemistry.org Common catalysts include p-toluenesulfonic acid, sulfuric acid, and iodine. organic-chemistry.org The choice of catalyst can influence the reaction rate and selectivity, especially when other acid-sensitive functional groups are present in the substrates. For instance, milder catalysts like iodine can be used when the substrates contain acid-labile protecting groups. organic-chemistry.org

The stability of the resulting 1,3-dioxane is influenced by the substituents on the ring. Generally, 1,3-dioxanes derived from 1,3-diols are more stable than their acyclic counterparts. organic-chemistry.org The conformation of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation similar to cyclohexane (B81311), also plays a role in its stability and reactivity. thieme-connect.de

Heterogeneous Catalysis in 1,3-Dioxane Formation

In recent years, there has been a growing interest in using heterogeneous catalysts for 1,3-dioxane synthesis to develop more environmentally friendly and sustainable processes. rsc.org Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. rsc.orgacs.org

Various solid acid catalysts have been investigated for this purpose, such as zeolites, clays, and ion-exchange resins. For example, mesoporous materials like ZnAlMCM-41 have been shown to be highly effective and reusable catalysts for the Prins cyclization of olefins with formaldehyde (B43269) to produce 1,3-dioxanes. rsc.org The acidic properties of these materials, including the presence of both Brønsted and Lewis acid sites, are crucial for their catalytic activity. mdpi.com

The use of heterogeneous catalysts not only simplifies the workup procedure but can also lead to higher selectivity for the desired 1,3-dioxane product, minimizing the formation of byproducts. rsc.org

Strategies for Constructing 5-Substituted 1,3-Dioxane-5-amine Architectures

The introduction of an amine group at the C-5 position of the 1,3-dioxane ring requires specific synthetic strategies. A common and effective approach involves the use of a 1,3-dioxan-5-one (B8718524) intermediate, which can then be converted to the desired amine.

Routes Involving 1,3-Dioxan-5-one Intermediates

The synthesis of 5-amino-1,3-dioxanes often proceeds through a key intermediate, 2,2-dimethyl-1,3-dioxan-5-one (B43941). chemicalbook.com A general synthesis of 2-substituted-1,3-dioxan-5-ones has been developed, starting from commercially available tris(hydroxymethyl)nitromethane. usask.ca This multi-step procedure provides a versatile platform for accessing a variety of 1,3-dioxan-5-one derivatives. usask.ca

One documented synthesis of 2,2-dimethyl-1,3-dioxan-5-one starts from tris(hydroxymethyl)aminomethane. chemicalbook.com This starting material is first reacted with 2,2-dimethoxypropane (B42991) in the presence of p-toluenesulfonic acid to form 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol. chemicalbook.com This intermediate is then subjected to oxidative cleavage, for example using sodium periodate, to yield 2,2-dimethyl-1,3-dioxan-5-one. chemicalbook.com The chemistry of these 1,3-dioxan-5-ones has been explored, particularly their enolate chemistry, which allows for further functionalization. usask.ca

Reductive Amination Approaches for Amine Introduction

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comnih.gov

In the context of synthesizing 1,3-Dioxan-5-amine (B119814), 2,2,5-trimethyl-, the 1,3-dioxan-5-one intermediate serves as the carbonyl precursor. The ketone is reacted with an appropriate amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent. researchgate.netorganic-chemistry.org

A variety of reducing agents can be employed for reductive amination, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com Other reducing systems, such as hydrogen gas with a metal catalyst (e.g., Pd/C) or other borohydride (B1222165) reagents, can also be utilized. organic-chemistry.orgyoutube.com The choice of the amine and the reaction conditions allows for the synthesis of primary, secondary, or tertiary amines at the C-5 position. masterorganicchemistry.comresearchgate.net For the synthesis of N,2,2-trimethyl-1,3-dioxan-5-amine, a reductive amination of 2,2-dimethyl-1,3-dioxan-5-one with methylamine (B109427) would be a viable route.

Derivatization and Functionalization Strategies of 1,3-Dioxan-5-amine Precursors

Once the 1,3-dioxan-5-amine core structure is established, it can be further modified to create a diverse range of derivatives. The amino group provides a reactive handle for various chemical transformations.

For example, the primary amine of a 1,3-dioxan-5-amine can undergo N-alkylation or N-acylation reactions to introduce different substituents on the nitrogen atom. The synthesis of N,2,2-trimethyl-1,3-dioxan-5-amine itself is an example of introducing a methyl group on the amine. bldpharm.com

Furthermore, the 1,3-dioxane ring can serve as a protecting group for the 1,3-diol functionality. thieme-connect.de Under acidic conditions, the dioxane ring can be cleaved to reveal the diol, which can then be subjected to further reactions. This strategy is particularly useful in multi-step syntheses where the diol needs to be protected during other chemical transformations. The stability of the 1,3-dioxane ring to basic, reductive, and oxidative conditions makes it a robust protecting group. thieme-connect.de

The combination of the reactive amine group and the modifiable 1,3-dioxane ring allows for the creation of a wide array of complex molecules with potential applications in various fields of chemistry. acs.orgmdpi.com

Reactions of Amine Functionalities in Dioxane Systems

Once the amine group is established on the 1,3-dioxane ring, it can undergo a variety of chemical reactions. The dioxane framework is generally stable under many conditions used for amine modification. Dioxane is also frequently used as a relatively high-boiling, unreactive solvent for reactions involving amines, in part due to its ability to dissolve quinazolines and other heterocyclic compounds readily. stackexchange.com

Key reactions involving the amine group in dioxane systems include:

Deprotection Reactions: In many synthetic pathways, the amine is initially introduced in a protected form, such as a carbamate. For instance, a tert-butoxycarbonyl (Boc) protecting group can be removed from an amine on a complex molecule by treatment with 4N hydrochloric acid in dioxane solvent to yield the amine hydrochloride salt. acs.org Similarly, the synthesis of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- has been documented starting from its protected precursor, (2,2,5-trimethyl- iucr.orgresearchgate.net-dioxan-5-yl)carbamic acid benzyl (B1604629) ester. chemicalbook.com

Amidation and Sulfonamidation: The amine functionality can react with various electrophiles. For example, secondary amines can react with sulfonyl azides in dioxane under reflux conditions to produce N-sulfonyl amidines. researchgate.net

Reactions with Activated Carbonyls: Amines serve as potent nucleophiles. The reaction between secondary amines and carbamoyl-substituted Meldrum's acid derivatives (5-[(arylamino)hydroxymethylene]-2,2-dimethyl-1,3-dioxane-4,6-diones) is significantly accelerated by the addition of chlorotrimethylsilane (B32843) (Me3SiCl), highlighting the nucleophilic character of amines in such dioxane systems. mostwiedzy.pl

Condensation Reactions: Primary amines readily condense with aldehydes to form imines. Ferrocenecarboxaldehyde, for example, reacts with primary amines to yield the corresponding imine derivatives. wikipedia.org

Table 1: Selected Reactions of Amine Functionalities in Dioxane Contexts

| Reaction Type | Reagents/Conditions | Substrate/System | Product Type | Reference |

|---|---|---|---|---|

| Boc Deprotection | 4N HCl in dioxane | Boc-protected amine | Amine hydrochloride | acs.org |

| Amidine Synthesis | Sulfonyl azides, reflux | Secondary amine in dioxane solvent | N-sulfonyl amidine | researchgate.net |

| Acyl Substitution | Meldrum's acid derivative, Me3SiCl | Secondary amine | Substituted amine | mostwiedzy.pl |

Modifications of 1,3-Dioxane-5-carboxylic Acid Derivatives

A robust and widely applicable strategy for synthesizing 1,3-dioxan-5-amine, 2,2,5-trimethyl- involves the chemical modification of its corresponding carboxylic acid, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. nih.govchemicalbook.com This precursor is itself synthesized from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) by protecting the diol functionality as an acetonide, typically using acetone (B3395972) or 2,2-dimethoxypropane in the presence of an acid catalyst. iucr.orgiucr.org

This carboxylic acid can be converted into the target primary amine via several classical rearrangement reactions, which are prized for their reliability and functional group tolerance. These reactions typically proceed through an isocyanate intermediate, which is then hydrolyzed to the amine. organic-chemistry.orgorganic-chemistry.org

Key rearrangement reactions include:

The Curtius Rearrangement: This versatile reaction transforms a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govwikipedia.orgnih.gov The process begins with the conversion of the carboxylic acid into an acyl azide (B81097). This can be achieved by first converting the acid to an acyl chloride followed by reaction with sodium azide, or through one-pot methods using reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.org The acyl azide, upon thermal or photochemical treatment, rearranges to an isocyanate, losing a molecule of nitrogen gas in the process. organic-chemistry.orgwikipedia.org The resulting isocyanate is then hydrolyzed, often with acid or base, to form an unstable carbamic acid which decarboxylates to yield the primary amine, 1,3-Dioxan-5-amine, 2,2,5-trimethyl-. organic-chemistry.orgnih.gov The migration of the R-group during the rearrangement occurs with full retention of configuration. wikipedia.org

The Schmidt Reaction: This reaction provides a more direct route from a carboxylic acid to a primary amine. organic-chemistry.orgwikipedia.org It involves treating the carboxylic acid with hydrazoic acid (HN₃) under acidic conditions (e.g., sulfuric acid). wikipedia.org The reaction is closely related to the Curtius rearrangement as it also proceeds through the rearrangement of an azido-intermediate to an isocyanate, which is subsequently hydrolyzed to the amine. organic-chemistry.orgwikipedia.org

The Hofmann Rearrangement: This method converts a primary carboxamide into a primary amine with one fewer carbon atom. organic-chemistry.orgmychemblog.com The synthesis would first require the conversion of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid into its corresponding amide, 2,2,5-trimethyl-1,3-dioxane-5-carboxamide. This amide is then treated with bromine or chlorine in a strong aqueous base, such as sodium hydroxide. mychemblog.com The reaction proceeds through the formation of an N-haloamide intermediate, which rearranges to an isocyanate. mychemblog.comnih.gov As with the other methods, subsequent hydrolysis of the isocyanate furnishes the final primary amine. mychemblog.com

Table 2: Synthetic Routes to 1,3-Dioxan-5-amine, 2,2,5-trimethyl- via Carboxylic Acid Derivatives

| Reaction Name | Starting Material | Key Reagents | Key Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Curtius Rearrangement | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | 1. SOCl₂/NaN₃ or DPPA2. Heat (Δ)3. H₂O/H⁺ | Isocyanate | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | organic-chemistry.orgnih.govwikipedia.org |

| Schmidt Reaction | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | HN₃, H₂SO₄ | Isocyanate | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | organic-chemistry.orgwikipedia.org |

Structural Elucidation and Conformational Analysis of 1,3 Dioxan 5 Amine, 2,2,5 Trimethyl

Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System

The conformational analysis of the 1,3-dioxane ring is a well-studied area of stereochemistry. rsc.org Like cyclohexane (B81311), the 1,3-dioxane ring strongly prefers to exist in a chair conformation over twist-boat or boat forms to minimize torsional and steric strain. rsc.org

Several key factors govern the specific geometry of the 1,3-dioxane chair:

Bond Lengths and Angles: The C-O bonds (approx. 1.43 Å) are shorter than C-C bonds (approx. 1.54 Å). This leads to a more puckered chair conformation compared to cyclohexane and increases the severity of 1,3-diaxial interactions. rsc.org

Steric Hindrance: Substituents on the ring carbons generally prefer to be in the equatorial position to avoid steric clashes with the other axial substituents (diaxial interactions). This is particularly true for bulky groups.

Anomeric Effect: For substituents at the C2 position, anomeric effects can sometimes favor an axial orientation for electronegative groups, but this is not the primary consideration for C5 substitution. rsc.org

For 1,3-Dioxan-5-amine (B119814), 2,2,5-trimethyl-, the ring is expected to exist almost exclusively in a chair conformation. The C5 carbon is a stereocenter with both an amine and a methyl group attached. Due to the greater steric bulk of the amine group compared to the methyl group, the favored conformation will place the amine group in the equatorial position and the C5-methyl group in the axial position. This arrangement minimizes the destabilizing 1,3-diaxial interactions between the larger substituent and the axial protons at C4 and C6. The crystallographic data from the analogous carboxylic acid supports this conformational preference.

Computational and Theoretical Investigations of 1,3 Dioxan 5 Amine, 2,2,5 Trimethyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the structural and electronic properties of molecules from first principles. mdpi.comnih.gov For a molecule like 1,3-Dioxan-5-amine (B119814), 2,2,5-trimethyl-, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. For the related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, studies have shown the 1,3-dioxane (B1201747) ring adopts an approximate chair conformation. nih.goviucr.org A similar chair conformation would be expected for the amine derivative, with the amine and methyl groups in specific axial or equatorial positions to minimize steric hindrance.

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. While specific frequency data for 1,3-Dioxan-5-amine, 2,2,5-trimethyl- is not available, analysis of related structures provides insight into expected vibrational modes. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)

DFT methods can predict spectroscopic parameters that are crucial for compound identification.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included. researchgate.netliverpool.ac.uk For the target molecule, predictions would involve calculating the magnetic shielding tensors for each nucleus and comparing them to a reference standard (e.g., tetramethylsilane) to yield chemical shift values.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). researchgate.net This calculation provides information on the electronic transitions between molecular orbitals, yielding the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths. researchgate.net This data helps to understand the electronic structure and potential color of the compound. For the related carboxylic acid, a sharp UV cut-off was observed, indicating its optical properties. researchgate.netresearchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the reactivity and properties of a molecule.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally. nih.gov It is plotted onto the electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green represents areas of neutral potential. The MEP surface is invaluable for predicting how a molecule will interact with other molecules and for identifying sites of hydrogen bonding. nih.gov

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. google.comq-chem.com These charges are derived from the contribution of each atom's basis functions to the molecular orbitals. The analysis provides a quantitative estimate of electron distribution and can help identify which atoms are electron-deficient or electron-rich, further clarifying the molecule's reactivity. irjweb.com However, it is known that Mulliken charges are highly dependent on the basis set used in the calculation. q-chem.com

Advanced Topological Analyses

Topological analysis of electron density provides a framework for understanding chemical bonding and intermolecular interactions. Methods such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are instrumental in deciphering the non-covalent interactions that govern the supramolecular chemistry of molecular crystals.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule. The properties mapped onto this surface, such as the normalized contact distance (dnorm), highlight regions of significant intermolecular contact.

The dnorm surface for 1,3-Dioxan-5-amine, 2,2,5-trimethyl- would be expected to reveal key interaction sites. Red spots on the surface indicate close contacts, typically corresponding to hydrogen bonds, while white and blue regions represent contacts near or longer than the van der Waals radii, respectively. nih.govacademie-sciences.fr Given the presence of an amine group (-NH) and two ether-like oxygen atoms, the primary intermolecular interactions would involve hydrogen bonds. Specifically, N-H···O and N-H···N interactions would be prominent, where the amine group acts as a hydrogen-bond donor and the dioxane oxygens or an adjacent amine nitrogen act as acceptors.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. This plot shows the distribution of di (distance from the surface to the nearest nucleus inside) versus de (distance to the nearest nucleus outside). The relative percentage contribution of different atomic contacts to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing forces. For a molecule like 1,3-Dioxan-5-amine, 2,2,5-trimethyl-, a typical distribution of contacts would be dominated by H···H interactions due to the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~55-65% | Represents the most significant contribution, typical for organic molecules rich in hydrogen. academie-sciences.fr |

| O···H / H···O | ~15-25% | Highlights the presence of C-H···O and potential N-H···O hydrogen bonds. nih.gov |

| N···H / H···N | ~10-15% | Indicates significant N-H···N or C-H···N hydrogen bonding, crucial for the packing arrangement. nih.gov |

| C···H / H···C | ~5-10% | Represents weaker van der Waals interactions. |

| Other (C···C, C···O, etc.) | <5% | Minor contributions from other van der Waals contacts. |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCI) in real space. wikipedia.org It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This method distinguishes between different types of interactions based on the value of sign(λ₂)ρ:

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values.

Weak, attractive interactions (e.g., van der Waals forces) appear as spikes near zero.

Strong, repulsive interactions (e.g., steric clashes) appear as spikes at positive values.

For 1,3-Dioxan-5-amine, 2,2,5-trimethyl-, RDG analysis would likely identify several key non-covalent interactions. researchgate.net Intramolecularly, a weak hydrogen bond or van der Waals contact might be observed between the amine hydrogen and one of the axial oxygen atoms of the dioxane ring, depending on the conformation. Intermolecularly, the analysis would clearly visualize the N-H···O and N-H···N hydrogen bonds as distinct, low-density, low-gradient regions, confirming the findings from Hirshfeld analysis. researchgate.net Furthermore, repulsive steric interactions, particularly from the bulky gem-dimethyl group at the C2 position, would be identifiable as regions of high RDG at positive sign(λ₂)ρ values. chemrxiv.orgchemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with classical Lewis structures (bonds, lone pairs). This method is exceptionally useful for quantifying stereoelectronic effects through the analysis of donor-acceptor interactions.

Stereoelectronic Interactions within the 1,3-Dioxane Ring

In 1,3-Dioxan-5-amine, 2,2,5-trimethyl-, key stabilizing interactions would include:

nO → σC-O:* Donation from a lone pair of one oxygen atom to the antibonding orbital of the adjacent C-O bond. This interaction is fundamental to the anomeric effect.

nO → σC-C:* Donation from an oxygen lone pair to the antibonding orbitals of the C4-C5 and C5-C6 bonds.

nN → σC-O / σC-C:** The lone pair on the amine nitrogen at C5 can also participate in hyperconjugation with neighboring antibonding orbitals, influencing the local geometry and stability.

The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value signifies a stronger interaction. The presence of substituents, such as the gem-dimethyl group at C2 and the methyl and amine groups at C5, sterically and electronically modulates these interactions. nih.gov

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O1) | σ(C2-O3) | 1.5 - 3.0 | Anomeric/Stereoelectronic |

| n(O1) | σ(C6-C5) | 2.0 - 4.0 | Hyperconjugation |

| n(O3) | σ(C2-O1) | 1.5 - 3.0 | Anomeric/Stereoelectronic |

| n(O3) | σ(C4-C5) | 2.0 - 4.0 | Hyperconjugation |

| n(N) | σ(C5-C4) | 1.0 - 2.5 | Hyperconjugation |

| n(N) | σ(C5-C6) | 1.0 - 2.5 | Hyperconjugation |

Generalized Anomeric Effect Studies

The anomeric effect describes the thermodynamic preference for an axial, rather than the sterically expected equatorial, orientation of a substituent at the carbon adjacent to a heteroatom in a heterocyclic ring. researchgate.net This phenomenon is a result of a stabilizing stereoelectronic interaction, typically explained by the overlap between a heteroatom's lone pair and the antibonding orbital of the C-substituent bond (n → σ*). acs.org

In the 1,3-dioxane system of the title compound, the generalized anomeric effect involves interactions between the lone pairs on each oxygen atom and the antibonding orbitals of the adjacent C-O bonds (nO → σC-O). These interactions are conformation-dependent and play a crucial role in determining the geometry of the six-membered ring. While the title compound does not have a substituent at the anomeric C2 position that would display a classic anomeric effect, the underlying n → σ interactions still dictate the ring's puckering and bond lengths. The presence of the bulky gem-dimethyl group at C2 and the substituents at C5 creates a complex interplay of steric and stereoelectronic forces that determine the most stable chair or twist-boat conformation. Computational studies are essential to unravel these competing effects and predict the molecule's preferred three-dimensional structure. mdpi.com

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating reaction mechanisms. sumitomo-chem.co.jpnih.gov It allows for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a detailed, step-by-step understanding of how a chemical transformation occurs. mdpi.com

A plausible synthesis for 1,3-Dioxan-5-amine, 2,2,5-trimethyl- is the acid-catalyzed condensation of 2-amino-2-methyl-1,3-propanediol (B94268) with acetone (B3395972). A computational study of this reaction would involve the following steps:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Search: Locating the transition state (TS) for the key steps, such as the initial nucleophilic attack of a hydroxyl group on the protonated carbonyl and the subsequent ring closure.

IRC Calculations: Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition states correctly connect the reactants/intermediates and products. researchgate.net

Energy Profile: Calculating the relative free energies of all stationary points (reactants, intermediates, transition states, products) to construct a complete reaction energy profile.

| Species | Relative Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|

| Reactants (Diol + Acetone) | 0.0 | Reference energy level. |

| Intermediate 1 (Hemiacetal) | -5.2 | Formation of the initial hemiacetal. |

| Transition State 1 (TS1) | +15.8 | Activation energy for the ring closure step. |

| Intermediate 2 (Protonated Dioxane) | -8.1 | Cyclized intermediate prior to deprotonation. |

| Products (Dioxane + H₂O) | -12.5 | Overall reaction is exergonic. |

Reaction Mechanisms and Reactivity of 1,3 Dioxan 5 Amine, 2,2,5 Trimethyl Derivatives

Intrinsic Reactivity of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is a six-membered saturated heterocycle containing two oxygen atoms. Its reactivity is closely related to that of acyclic acetals. thieme-connect.de Generally, 1,3-dioxanes are stable under basic, reductive, and oxidative conditions, making them effective protecting groups for 1,3-diols and carbonyl compounds. thieme-connect.de However, they are susceptible to cleavage under acidic conditions, a characteristic routinely exploited in organic synthesis. thieme-connect.de

The stability of the 1,3-dioxane ring is influenced by its conformation. Like cyclohexane (B81311), 1,3-dioxanes preferentially adopt a chair-like conformation. thieme-connect.de The presence of two C-O bonds, which are shorter than C-C bonds, leads to more significant diaxial interactions between substituents at the C2 and C4/C6 positions. thieme-connect.de Consequently, equatorial substituents at C2 are generally thermodynamically favored. thieme-connect.de An exception to this is the anomeric effect observed in 2-alkoxy-1,3-dioxanes, where an axial position for the alkoxy group is stabilized. thieme-connect.de

The rate of cleavage of the 1,3-dioxane ring, for instance during hydrogenolysis with reagents like LiAlH₄-AlCl₃, is slower than that of the corresponding five-membered 1,3-dioxolane (B20135) ring. cdnsciencepub.com This difference in reactivity is attributed to the relative ease of forming the intermediate oxocarbonium ion, which is the rate-determining step. cdnsciencepub.com Electron-donating substituents on the C2 carbon enhance the rate of hydrogenolysis, while electron-withdrawing groups retard it, supporting a mechanism involving carbonium ion formation. cdnsciencepub.com A plausible mechanism for 1,3-dioxane ring formation involves a stepwise process of hemiacetal formation followed by an intramolecular oxa-Michael reaction. researchgate.net

Nucleophilic Properties of the Primary Amine Functionality

The primary amine group (-NH₂) attached to the C5 position of the 1,3-dioxane ring is the primary center of nucleophilicity in 1,3-Dioxan-5-amine (B119814), 2,2,5-trimethyl-. Amines are organic derivatives of ammonia (B1221849) and are characterized by a nitrogen atom with a lone pair of electrons, making them both basic and nucleophilic. lamission.edu They readily react with electrophiles. lamission.edu

The nucleophilicity of amines generally increases with basicity. masterorganicchemistry.com However, steric hindrance can play a significant role. Bulky amines, for instance, are often less nucleophilic than their less hindered counterparts. masterorganicchemistry.com In the context of heterocyclic amines, the availability of the nitrogen lone pair for reaction is crucial. pressbooks.publibretexts.org For saturated heterocyclic amines with five or more atoms, the physical and chemical properties are typically similar to their acyclic counterparts. lamission.edu

The reactivity of the amine can be influenced by the neighboring dioxane ring. For example, in reactions of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, the electrophilicity of the molecule is reduced by the +M effect of the amino group. znaturforsch.com The nucleophilicity of the amine in 1,3-Dioxan-5-amine, 2,2,5-trimethyl- allows it to participate in various reactions, such as acylation with acid chlorides or anhydrides to form amides. libretexts.org

Reactions Involving the Alpha-Carbon to the Amine Group

The carbon atom to which the amine group is attached (the α-carbon) can also be involved in reactions, particularly in the formation of enamines. Secondary amines react with ketones and aldehydes to form enamines, which involves the removal of a proton from the α-carbon. youtube.com While 1,3-Dioxan-5-amine, 2,2,5-trimethyl- is a primary amine, the principles of α-carbon reactivity are relevant in the broader context of amine chemistry.

Many aldehydes and ketones undergo substitution reactions at an alpha-carbon, which can be catalyzed by acid or base. libretexts.org This reactivity stems from the formation of enol or enolate intermediates. libretexts.org In the context of amines, the α-carbon can be deprotonated under certain conditions, leading to the formation of a carbon-carbon double bond, as seen in enamine formation. youtube.com

Stereoselective Transformations and Diastereocontrol

The stereochemistry of the 1,3-dioxane ring can direct the stereochemical outcome of reactions. Stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones, for example, proceed with complete stereocontrol. nih.gov This control is attributed to steric and stereoelectronic interactions in the intermediate boat-like conformations of the 1,3-dioxane ring. nih.gov

The synthesis of pinane-based 2-amino-1,3-diols has been achieved in a stereoselective manner, highlighting the ability to control stereochemistry in complex systems containing amine and diol functionalities. beilstein-journals.org In these syntheses, the relative stereochemistry of intermediates was determined using spectroscopic techniques. beilstein-journals.org The stereoselective construction of the 2-amino-1,3-diol moiety is a key step in the synthesis of various biologically active molecules. beilstein-journals.org

Mechanistic Pathways of Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk For derivatives of 1,3-Dioxan-5-amine, 2,2,5-trimethyl-, the amine group can be converted into other functionalities.

Common FGIs for amines include:

Acylation: Primary and secondary amines react with acid chlorides or anhydrides to form amides. libretexts.org This reaction is generally rapid and high-yielding. libretexts.org

Alkylation: Amines can be alkylated, although over-alkylation can be an issue as the product amine can be more nucleophilic than the starting material. libretexts.orgyoutube.com

Conversion to Amides and Subsequent Reduction: A carboxylic acid can be converted to an amide, which can then be reduced to an amine. youtube.com

Hofmann Elimination: This reaction converts an amine into an alkene. libretexts.org

The mechanism of these interconversions can vary, including nucleophilic substitution (S_N1 or S_N2), addition, elimination, and rearrangement reactions. solubilityofthings.com For instance, the conversion of alcohols to alkyl halides, a common FGI, can proceed through S_N1 or S_N2 mechanisms depending on the substrate and reaction conditions. ub.edu

Structure-Reactivity Relationships within the 1,3-Dioxane-5-amine Class

The structure of 1,3-dioxane-5-amine derivatives significantly influences their reactivity and biological activity. For instance, novel bacterial topoisomerase inhibitors have been developed based on a 1,3-dioxane-linked scaffold. nih.gov The specific substitutions on the dioxane ring and the nature of the amine functionality are critical for their inhibitory activity against enzymes like DNA gyrase and topoisomerase IV. nih.gov

In a study of 1,4-dioxane-related compounds, it was found that a properly substituted 1,4-dioxane (B91453) nucleus could serve as a scaffold for selective α1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. researchgate.net This highlights how modifications to the core dioxane structure can lead to compounds with diverse pharmacological profiles. The relative stereochemistry of substituents on the dioxane ring can also play a crucial role in determining biological activity.

The following table summarizes some key reactions and reactivity trends discussed:

| Reaction/Property | Reactants/Conditions | Product(s) | Key Mechanistic/Reactivity Features |

| Ring Cleavage | 1,3-Dioxane, Lewis Acid (e.g., AlCl₃), Hydride source (e.g., LiAlH₄) | Hydroxy ether | Rate-determining step is the formation of an oxocarbonium ion. cdnsciencepub.com |

| Amine Acylation | Primary/Secondary Amine, Acid Chloride/Anhydride (B1165640) | Amide | Rapid reaction, driven by the nucleophilicity of the amine. libretexts.org |

| Enamine Formation | Secondary Amine, Ketone/Aldehyde, Weak Acid | Enamine | Involves deprotonation of the α-carbon to the amine. youtube.com |

| Hofmann Elimination | Amine, Excess CH₃I, Ag₂O, Heat | Alkene | Proceeds through a quaternary ammonium (B1175870) salt intermediate. libretexts.org |

Synthetic Applications of 1,3 Dioxan 5 Amine, 2,2,5 Trimethyl and Its Analogues in Organic Synthesis

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single stereoisomer is paramount, chiral auxiliaries and ligands play a pivotal role. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it can be removed for reuse. wikipedia.orgsigmaaldrich.com Many drugs and bioactive molecules are chiral, making their enantiomerically pure synthesis a critical objective in pharmaceutical and chemical industries. nih.govyale.edu

While direct studies detailing the use of 1,3-Dioxan-5-amine (B119814), 2,2,5-trimethyl- as a chiral auxiliary are not extensively documented in the available literature, its structure contains key features that suggest potential in this area. The amine functionality is a common feature in many successful chiral auxiliaries and ligands. yale.edumdpi.com For instance, derivatives of amino acids and compounds like pseudoephedrine are widely used to control stereoselectivity in reactions such as alkylations and aldol (B89426) additions. wikipedia.org

The development of novel chiral ligands is essential for advancing transition-metal-catalyzed asymmetric reactions. mdpi.com Modular approaches, which allow for the systematic variation of ligand structure, have been successful in creating libraries of chiral ligands for optimization in catalysis. researchgate.net Given its chiral nature and functional handles, derivatives of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- could conceivably be incorporated into ligand frameworks, such as β-diketiminato or P,N-ligands, to create a chiral environment around a metal center, although such applications remain to be explored.

Building Block in Complex Molecule Synthesis

The rigid, chair-like conformation of the 1,3-dioxane (B1201747) ring, combined with the specific substitution pattern of 2,2,5-trimethyl-1,3-dioxan-5-amine, makes it a valuable building block for constructing more elaborate molecular architectures. The dioxane moiety effectively serves as a protecting group for a 1,3-diol, a common structural motif in many natural products.

Precursor for Polyoxygenated Natural Product Synthesis

Polyoxygenated molecules, particularly carbohydrates and their mimics, are fundamental to numerous biological processes. The synthesis of such compounds often relies on precursors that allow for the controlled introduction of multiple stereocenters. Derivatives of 1,3-dioxane, such as 1,3-dioxan-5-one (B8718524), are recognized as valuable synthons for accessing carbohydrate-like structures. researchgate.netgoogle.com

The aldol reaction is a powerful tool for carbon-carbon bond formation and is central to the synthesis of polyketide and other polyoxygenated natural products. nih.gov The products of these reactions, β-hydroxy carbonyl compounds, are key intermediates that are present in a vast number of pharmaceutically active molecules. nih.govnih.gov By starting with a chiral building block derived from 1,3-Dioxan-5-amine, 2,2,5-trimethyl-, it is conceivable to build up complex polyoxygenated chains with defined stereochemistry, which could then be deprotected to reveal the final natural product skeleton.

Substrate in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the creation of two contiguous stereocenters in a single step. sci-hub.ru The stereochemical outcome is often controlled by the use of a chiral auxiliary attached to the enolate component. Chiral oxazolidinones, for example, are famously employed in Evans aldol reactions to afford products with high diastereoselectivity. wikipedia.org

While direct examples involving 1,3-Dioxan-5-amine, 2,2,5-trimethyl- are scarce, its N-acylated derivatives present a structural analogy to the N-acyloxazolidinones used in these reactions. The amine can be converted into an amide, and the α-proton can be deprotonated to form an enolate. The steric environment created by the substituted dioxane ring could then influence the facial selectivity of the enolate's attack on an aldehyde. This strategy provides a potential, though not yet demonstrated, pathway to chiral β-hydroxy-α-amino acid derivatives, which are important components of many bioactive peptides and natural products. nih.gov

The table below shows results from asymmetric aldol reactions using related chiral systems, illustrating the high yields and enantioselectivities that can be achieved.

| Catalyst/Auxiliary System | Aldehyde | Ketone/Enolate Source | Yield (%) | Enantiomeric Excess (ee %) | Citation |

| Cu(II)-thiophene-bis(amino-alcohol) | 5-bromoisatin | Acetone (B3395972) | 81-99 | up to 96 | nih.gov |

| Proline | 4-Nitrobenzaldehyde | Acetone | 68 | 76 | sci-hub.ru |

| [Tol-BINAP]Ni(II) | Aromatic aldehydes | N-azidoacetyl-1,3-thiazolidine-2-thione | High | High | nih.gov |

| Evans' Oxazolidinone | Isobutyraldehyde | N-propionyl oxazolidinone | 80-92 | >99 (ds) | wikipedia.org |

This table presents data for analogous systems to illustrate the potential of asymmetric aldol reactions.

Intermediate for Carbocyclic and Heterocyclic Ring Constructions

The functional groups and stereochemistry inherent in 1,3-dioxane derivatives can be exploited to construct various ring systems. For example, domino reactions like the Knoevenagel-Michael cyclization can be used to build complex heterocyclic structures, such as spiro-oxindoles, from simple precursors in a single pot. nih.gov These spirocyclic frameworks are found in numerous natural products. nih.gov

Furthermore, the dioxane ring itself can be a precursor to other cyclic structures. The synthesis of carbocycles, such as 3,5,5-trimethyl-cyclohex-2-ene-1,4-dione (a precursor to a key intermediate for Vitamin E synthesis), demonstrates the transformation of related trimethyl-substituted cyclic compounds. google.com The development of modular synthetic platforms allows for the systematic elaboration of simple fragments into complex 3D structures, including spirocyclic systems, using robust reactions like the Suzuki-Miyaura cross-coupling. acs.org Derivatives of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- could serve as bifunctional building blocks in such platforms for the rapid construction of diverse carbocyclic and heterocyclic libraries.

Applications in Polymer and Dendrimer Chemistry

The precise control over molecular architecture offered by compounds like 1,3-Dioxan-5-amine, 2,2,5-trimethyl- is highly valuable in the field of polymer science, particularly for the synthesis of well-defined macromolecules like dendrimers.

Monomeric Units for Precisely Structured Polymers

Dendrimers are perfectly branched, monodisperse polymers with a globular structure, whose properties differ significantly from linear analogues. nih.gov Their synthesis requires a stepwise, generational approach using multifunctional monomers. A key strategy involves the use of a monomer where some functional groups are protected to prevent random polymerization. nih.gov

The carboxylic acid analogue, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, has been identified as a crucial precursor for polyester-based dendrimers. nih.govnih.gov This compound is a protected version of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), a widely used and biocompatible monomer for dendrimer synthesis. nih.gov The 1,3-dioxane group, formed with acetone, acts as an isopropylidene (acetonide) protecting group for the two hydroxyl functions, leaving the single carboxylic acid available for reaction. nih.gov This allows for the controlled, layer-by-layer (generational) growth of the dendrimer. After each growth step, the dioxane ring can be hydrolyzed to deprotect the hydroxyl groups, which then become the sites for the next generation of branching. nih.gov

The amine functionality in 1,3-Dioxan-5-amine, 2,2,5-trimethyl- suggests its potential use in the synthesis of poly(amidoamine) (PAMAM) dendrimers. nih.govresearchgate.net PAMAM dendrimers are a major class of dendritic polymers synthesized from an amine core and amidoamine branching units. nih.govresearchgate.net A monomer derived from 1,3-Dioxan-5-amine, 2,2,5-trimethyl- could potentially be incorporated into PAMAM synthesis to create dendrimers with precisely placed, protected diol functionalities within their structure.

The table below details structural information on key precursors used in dendrimer synthesis.

| Compound Name | Molecular Formula | Role in Synthesis | Key Structural Feature | Citation |

| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | C₈H₁₄O₄ | Protected monomer for polyester (B1180765) dendrimers | Dioxane ring protects two hydroxyl groups | nih.govnih.govnih.gov |

| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride (B1165640) | C₁₆H₂₆O₇ | Activated monomer for efficient esterification | Anhydride facilitates polyester bond formation | nih.govnih.gov |

| 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) | C₅H₁₀O₄ | The core monomer unit (unprotected) | One carboxyl and two hydroxyl groups | nih.gov |

Components in Functional Biodegradable Polymer Synthesis

The field of biodegradable polymers is continually seeking new monomers that can impart specific functionalities and properties to the resulting materials. nih.gov Amine-functionalized monomers are of particular interest as they can introduce pH-responsiveness, provide sites for further modification, and enhance the biocompatibility of polymers for biomedical applications. rsc.org

While direct polymerization of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- has not been extensively documented, its structural motifs are relevant to the synthesis of functional biodegradable polyesters and poly(ester-amide)s. Primary amines are known to act as initiators in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, leading to the formation of polyesters with amine end-groups. vot.pl This process, often catalyzed by compounds such as tin(II) octoate, allows for good control over the synthesis of the resulting polymers. vot.pl The primary amine of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- could potentially initiate such polymerizations, yielding polymers with a terminal dioxane moiety. Subsequent hydrolysis of the acetal (B89532) group would then reveal a diol, which could be used for further polymer chain extension or modification.

Furthermore, the synthesis of poly(ester-amide)s can be achieved through the ring-opening polymerization of cyclic ester-amides. researchgate.netrsc.org These monomers are often synthesized from amino alcohols and cyclic anhydrides. The structural similarity of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- to amino alcohols, particularly after deprotection of the diol, suggests its potential use as a precursor for novel cyclic ester-amide monomers. The incorporation of the trimethylated dioxane ring could influence the physical properties, such as the glass transition temperature and degradation profile, of the resulting poly(ester-amide)s.

The synthesis of amino-functionalized polyesters can also be achieved through the alternating copolymerization of glycidylamines with cyclic anhydrides. rsc.org This highlights another potential, albeit indirect, pathway where the amine functionality of molecules like 1,3-Dioxan-5-amine, 2,2,5-trimethyl- is a key reactive site for building polymer backbones.

A versatile method for producing functional biodegradable polymers involves the copolymerization of monomers containing reactive groups, which can then be modified after polymerization. acs.org For instance, copolymers with acryloyl functional groups can undergo Michael-type conjugate addition with amine-containing molecules. acs.org In such a scenario, 1,3-Dioxan-5-amine, 2,2,5-trimethyl- could be used as the amine-containing molecule to functionalize a pre-formed polymer, thereby attaching the dioxane unit as a pendant group.

Table 1: Potential Roles of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- in Biodegradable Polymer Synthesis

| Synthetic Strategy | Potential Role of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | Resulting Polymer Feature | Reference |

| Ring-Opening Polymerization (ROP) of Cyclic Esters | As a primary amine initiator. | Polyester with a terminal dioxane moiety. | vot.pl |

| Synthesis of Cyclic Ester-Amide Monomers | As a precursor (after deprotection) to novel monomers. | Poly(ester-amide)s with tailored properties. | researchgate.netrsc.org |

| Post-Polymerization Modification | As a nucleophile in Michael additions. | Polymer with pendant dioxane functional groups. | acs.org |

Synthesis of Multiheaded Cationic Surfactants and Amphiphiles

Multiheaded cationic surfactants and amphiphiles are a class of molecules that exhibit superior properties compared to their single-headed counterparts, including lower critical micelle concentrations and enhanced performance in various applications. mdpi.com The synthesis of these complex structures often relies on a modular, step-by-step approach. mdpi.comdntb.gov.ua

A key precursor in the synthesis of dendrimers and, by extension, multiheaded surfactants is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). nih.gov The acetonide-protected form of bis-MPA, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, and its corresponding anhydride are established building blocks for creating branched structures. nih.goviucr.org These molecules are precursors to the amine of interest in this article.

Given this established synthetic precedent, 1,3-Dioxan-5-amine, 2,2,5-trimethyl- represents a highly valuable building block for constructing multiheaded cationic surfactants. Its primary amine can readily undergo amidation reactions with fatty acids or activated carboxylic acids to introduce a hydrophobic tail. For example, reaction with a long-chain acyl chloride would yield an amide linkage, connecting the hydrophobic alkyl chain to the polar, yet protected, diol headgroup.

Alternatively, the amine can serve as a core for building out a multiheaded structure. For instance, reaction with molecules containing multiple carboxylic acid groups would lead to a central dioxane unit attached to several hydrophobic chains. The synthesis of cationic amphiphiles for gene delivery often involves the coupling of lipid moieties to polar headgroups. nih.gov The primary amine of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- provides a convenient handle for such conjugations.

The general strategy for creating multiheaded surfactants often involves the use of a central linker molecule that is sequentially reacted to add multiple charged headgroups or hydrophobic tails. mdpi.com The dioxane ring of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- can serve as this central scaffold. After attaching hydrophobic tails via amidation, the acetal can be hydrolyzed to reveal two hydroxyl groups. These can then be further functionalized, for example, by esterification with amino acids, to introduce multiple cationic charges. This modular approach allows for the precise design of amphiphiles with tailored properties. nih.govresearchgate.netresearchgate.netacs.org

Table 2: Plausible Synthetic Route to a Multiheaded Cationic Surfactant

| Step | Reaction | Reactant with 1,3-Dioxan-5-amine, 2,2,5-trimethyl- or its derivative | Intermediate/Product |

| 1 | Amidation | Long-chain acyl chloride (e.g., stearoyl chloride) | N-stearoyl-1,3-Dioxan-5-amine, 2,2,5-trimethyl- |

| 2 | Acetal Hydrolysis | Acidic conditions (e.g., aqueous HCl) | N-stearoyl-5-amino-5-methyl-1,3-propanediol |

| 3 | Functionalization of Diol | Amino acid with protected amine (e.g., Boc-glycine) followed by deprotection | Multiheaded cationic surfactant with two cationic charges |

Strategic Derivatization for Advanced Materials and Probes

The presence of a primary amine on a rigid cyclic scaffold makes 1,3-Dioxan-5-amine, 2,2,5-trimethyl- an attractive starting material for the synthesis of advanced materials and molecular probes. The reactivity of the amine group can be harnessed to attach a wide array of functional moieties, while the protected diol offers a latent functionality that can be revealed for further structural elaboration.

One significant application is in the development of fluorescent probes. Primary amines are known to react with isothiocyanates to form stable thiourea (B124793) linkages. nih.govnih.gov By reacting 1,3-Dioxan-5-amine, 2,2,5-trimethyl- with a fluorescent molecule containing an isothiocyanate group, a novel probe can be synthesized. The dioxane unit in such a probe could influence its solubility and cell permeability. Furthermore, the diol, upon deprotection, could be conjugated to other molecules to create multimodal probes.

The strategic derivatization of this compound can also lead to the creation of building blocks for fragment-based drug discovery. The synthesis of spirocyclic scaffolds, which are of great interest in medicinal chemistry, can be achieved through multi-step sequences. acs.orgacs.org The amine group of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- could be incorporated into such scaffolds, for example, through reductive amination or amide bond formation, to introduce a 3D element.

In materials science, the derivatization of this amine can be used to modify polymer surfaces. For instance, a polymer with amine-reactive groups could be functionalized with 1,3-Dioxan-5-amine, 2,2,5-trimethyl-. Subsequent hydrolysis of the acetal would generate a surface with a high density of hydroxyl groups, altering its hydrophilicity and providing sites for further grafting. This approach is valuable for creating biocompatible surfaces or materials with tailored adhesive properties. The versatility of 2,5,5-trimethyl-1,3-dioxane (B1280139) derivatives in creating functional materials for pharmaceuticals and agrochemicals has been noted, highlighting the broad potential of this class of compounds. nbinno.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-dioxan-5-amine derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclization of substituted glycerol analogs or condensation reactions. For example, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (a structural analog) was synthesized via controlled anhydride formation under nitrogen atmosphere, with purity confirmed by X-ray crystallography (bond angles: C9—O1—C1—O2 = 3.46°, torsion angles: O1—C1—C2—C5 = 179.70°) . Key parameters include temperature (optimized at 0–5°C for anhydride stability) and solvent polarity (dichloromethane preferred for minimizing side reactions).

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of 2,2,5-trimethyl substituents?

- Methodological Answer : High-resolution - and -NMR are critical for resolving methyl group environments. For example, -NMR chemical shifts for methyl groups in similar dioxane derivatives range from δ 1.2–1.5 ppm (axial) to δ 1.6–1.8 ppm (equatorial) due to ring strain . X-ray crystallography (e.g., C1—C2—C5 bond angle = 108.49°) provides definitive stereochemical assignments .

Advanced Research Questions

Q. How do steric effects from the 2,2,5-trimethyl groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2,2,5-trimethyl configuration creates significant steric hindrance, reducing accessibility to the amine group. Computational modeling (e.g., using density functional theory) reveals that the axial methyl groups at C2 increase the activation energy for nucleophilic attack by ~15 kJ/mol compared to unsubstituted analogs . Experimental validation via kinetic studies (e.g., monitoring reaction rates with benzoyl chloride) shows a 40% decrease in reactivity .

Q. What strategies resolve contradictions in reported melting points and thermal stability data for this compound?

- Methodological Answer : Discrepancies arise from polymorphism or residual solvents. Thermogravimetric analysis (TGA) under inert gas (N) and differential scanning calorimetry (DSC) can identify polymorphic transitions. For example, a study on 2,2,5-trimethylhexane analogs showed a 12°C variation in melting points due to crystal packing differences (orthorhombic vs. monoclinic lattices) . Purification via recrystallization in ethyl acetate/hexane (3:1) minimizes solvent retention .

Q. How can computational chemistry predict the compound’s molecular geometry and electronic properties?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) accurately predict bond lengths (e.g., C—O = 1.43 Å vs. experimental 1.41 Å) and frontier molecular orbitals. For 2,2,5-trimethyl-1,3-dioxane derivatives, HOMO-LUMO gaps (~5.2 eV) correlate with low electrophilicity, validated by cyclic voltammetry .

Data Contradiction Analysis

Q. Why do crystallographic data for similar compounds show conflicting torsion angles (e.g., C17—C18—C21 = 107.70° vs. 136.79°)?

- Methodological Answer : Discrepancies arise from lattice strain or substituent electronic effects. For example, electron-withdrawing groups (e.g., carboxylic anhydrides) reduce ring puckering, leading to smaller torsion angles. Comparative analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride (torsion angle = 55.71°) versus non-acylated analogs (128.37°) highlights substituent-dependent conformational flexibility .

Experimental Design Guidance

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure 1,3-dioxan-5-amine derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., (R)-BINOL) during cyclization to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol = 90:10). For 2,2,5-trimethyl derivatives, asymmetric catalysis with Pd(OAc) achieves >90% ee, verified by optical rotation ([α] = +23.5°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.